molecular formula C16H20N2O5 B2388159 Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate CAS No. 866018-75-9

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate

Cat. No. B2388159
CAS RN: 866018-75-9
M. Wt: 320.345
InChI Key: JMZFULBZCSVAGM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid that is used for pain management and anesthesia. ANPP has also been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicine and chemistry. As a precursor to fentanyl, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been used in the production of pharmaceuticals for pain management and anesthesia. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of cancer and other diseases. In addition, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been used as a reagent in organic chemistry for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act as a mu-opioid receptor agonist. This means that it binds to the mu-opioid receptor in the brain and spinal cord, producing analgesic and sedative effects. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate may also have other effects on the central nervous system, including respiratory depression and euphoria.
Biochemical and Physiological Effects:
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has also been shown to have a high potential for abuse and dependence, making it a controlled substance in many countries.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has several advantages as a reagent in organic chemistry, including its high yield and relatively low cost. However, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate is also a controlled substance, making it difficult to obtain in some countries. In addition, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has a high potential for abuse and dependence, making it a potentially dangerous substance to work with in the laboratory.

Future Directions

There are several areas of research that could be pursued in the future with regards to Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. One area of interest is the development of new synthetic methods for Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate that are more efficient and cost-effective. Another area of interest is the study of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate's potential applications in the treatment of cancer and other diseases. Finally, there is a need for further research into the biochemical and physiological effects of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate, particularly with regards to its potential for abuse and dependence.

Synthesis Methods

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Nenitzescu reaction. The Leuckart-Wallach reaction involves the reaction of 4-anilino-1-piperidinecarboxylic acid ethyl ester with acetic anhydride and nitric acid to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. The Nenitzescu reaction involves the reaction of 3-acetyl-4-nitrophenol with piperidine and ethyl chloroformate to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. Both methods have been used successfully to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate in the laboratory.

properties

IUPAC Name

ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)13-4-5-15(18(21)22)14(10-13)11(2)19/h4-5,10,12H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZFULBZCSVAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate

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